molecular formula C16H13FN2O B2571282 N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide CAS No. 1423710-27-3

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide

Cat. No.: B2571282
CAS No.: 1423710-27-3
M. Wt: 268.291
InChI Key: IWPRBJBQIXYFRB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide is a chemical compound offered for research and development purposes. Compounds within the benzamide family, particularly those with cyano and fluoro substituents, are frequently explored in medicinal chemistry and drug discovery for their potential biological activities and as key synthetic intermediates . The presence of the cyanomethyl group attached to the nitrogen atom is a notable structural feature, as such groups can influence the compound's physicochemical properties and reactivity, sometimes participating in unexpected transformations or acting as a leaving group in cyclization reactions . Similarly, the 2-fluoro-5-methylbenzoyl moiety is a common pharmacophore in the design of various bioactive molecules. This specific molecular architecture suggests potential research applications in developing protease inhibitors, receptor modulators, or other therapeutic agents, drawing parallels to other documented fluorinated and cyano-substituted benzamides . Researchers might investigate its use as a building block for synthesizing more complex heterocyclic systems, such as benzothiazines or other fused structures, which have demonstrated relevant biological profiles in scientific literature . The compound is provided strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions and consult relevant literature for specific synthetic applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-12-7-8-15(17)14(11-12)16(20)19(10-9-18)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPRBJBQIXYFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide typically involves the reaction of 2-fluoro-5-methylbenzoic acid with cyanomethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-fluoro-5-methylbenzoic acid+cyanomethylamineDCCThis compound\text{2-fluoro-5-methylbenzoic acid} + \text{cyanomethylamine} \xrightarrow{\text{DCC}} \text{this compound} 2-fluoro-5-methylbenzoic acid+cyanomethylamineDCC​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Target Compound :

  • 2-Fluoro : Increases dipole interactions and binding affinity.
  • 5-Methyl : Enhances lipophilicity, improving membrane permeability.
  • Cyanomethyl: Provides metabolic stability via electron withdrawal.

Analogues :

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (): Substituents: Chloro, fluoro, isopropoxy, and cyano-hydroxybutenamido.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide () :

  • Substituents: Chloro, trifluoromethyl, hydroxyl.
  • Impact: Trifluoromethyl group strongly withdraws electrons, increasing potency but reducing solubility. Hydroxyl group improves hydrogen bonding but may limit blood-brain barrier penetration .

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide (): Substituents: Amino, chloro, fluoro, sulfamoyl. Sulfamoyl enhances solubility but introduces metabolic cleavage sites .

2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide () :

  • Substituents: Benzooxazolyl, hydroxyl, methyl.
  • Impact: Benzooxazolyl increases rigidity and target specificity; hydroxyl group improves solubility but may reduce stability .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () :

  • Substituents: Bromo, trifluoropropoxy.
  • Impact: Bromo adds steric bulk; trifluoropropoxy enhances electron withdrawal and stability but complicates synthesis .

Biological Activity

N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article explores the structural characteristics, mechanisms of action, and biological activities of this compound, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a unique chemical structure that enhances its biological activity:

  • Fluorine Atom : The presence of the fluorine atom can significantly influence the compound's reactivity and interactions with biological targets.
  • Cyanomethyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration, which is crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The precise mechanisms can vary depending on the target and context of use:

  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by stabilizing viral capsids, thereby preventing viral entry into host cells .
  • Anticancer Activity : Research indicates that derivatives of phenylbenzamide can induce apoptosis in cancer cells through pathways such as PI3K/AKT signaling .

Antiviral Activity

A study investigating the antiviral potential of this compound found that it could inhibit specific viral strains. The following table summarizes the in vitro antiviral activity against Enterovirus 71 (EV71):

CompoundIC50 (μM)Viral Strain
N-(Cyanomethyl)-2-fluoro...18 ± 1.2EV71
Comparison Compound A25 ± 2.0EV71
Comparison Compound B30 ± 1.5EV71

This data suggests that this compound exhibits moderate antiviral activity, warranting further investigation into its mechanism and efficacy.

Anticancer Activity

In a separate study focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results are summarized below:

CompoundCell LineIC50 (μM)
N-(Cyanomethyl)-2-fluoro...MDA-MB-231 (Breast)1.76 ± 0.91
Comparison Compound CMCF-7 (Breast)2.49 ± 0.44
Comparison Compound DA549 (Lung)2.44 ± 0.55

These findings indicate that the compound has significant cytotoxic effects on certain cancer cell lines, particularly those associated with breast cancer.

Case Studies

  • Antiviral Mechanism Study : A recent study demonstrated that phenylbenzamide derivatives could stabilize viral particles, preventing their uncoating and subsequent infection of host cells . This mechanism highlights the potential for this compound to function similarly against other viral pathogens.
  • Anticancer Evaluation : In vitro assays showed that compounds related to this compound could induce apoptosis in cancer cells by modulating key signaling pathways like PI3K/AKT . This suggests a promising therapeutic application in oncology.

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